Acido yohimbico

Description

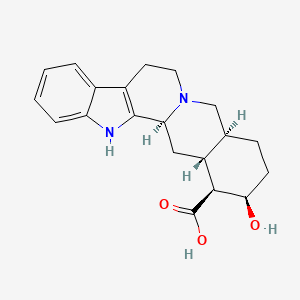

Yohimbic acid (C21H26N2O3), also known as yohimbinic acid, is a monoterpenoid indole alkaloid derived from the bark of the Pausinystalia yohimbe tree. It is structurally related to yohimbine, a well-known α2-adrenergic receptor antagonist used in traditional medicine for its aphrodisiac and vasodilatory properties . Yohimbic acid differs from yohimbine by the presence of a carboxylic acid group, which significantly alters its pharmacokinetic and pharmacodynamic profiles.

Properties

Molecular Formula |

C20H24N2O3 |

|---|---|

Molecular Weight |

340.4 g/mol |

IUPAC Name |

(1S,15S,18R,19S,20R)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylic acid |

InChI |

InChI=1S/C20H24N2O3/c23-17-6-5-11-10-22-8-7-13-12-3-1-2-4-15(12)21-19(13)16(22)9-14(11)18(17)20(24)25/h1-4,11,14,16-18,21,23H,5-10H2,(H,24,25)/t11-,14-,16+,17-,18+/m1/s1 |

InChI Key |

AADVZSXPNRLYLV-PWUYNPNPSA-N |

Isomeric SMILES |

C1C[C@H]([C@H]([C@H]2[C@H]1CN3CCC4=C([C@@H]3C2)NC5=CC=CC=C45)C(=O)O)O |

Canonical SMILES |

C1CC(C(C2C1CN3CCC4=C(C3C2)NC5=CC=CC=C45)C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of acido yohimbico involves the extraction of yohimbine from the bark of the Pausinystalia yohimbe tree. The process typically includes crushing the bark, refluxing with ethanol, and subsequent precipitation with water . The precipitate is then boiled with an aqueous acid solution, filtered, and further purified using macroporous resin separation and recrystallization with ethyl acetate to achieve high purity .

Industrial Production Methods: Industrial production of this compound follows similar extraction and purification steps but on a larger scale. The use of advanced chromatographic techniques such as ultra-performance liquid chromatography (UPLC) and high-performance liquid chromatography (HPLC) ensures the high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Acido yohimbico undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups present in the molecule, potentially altering its biological activity.

Reduction: Reduction reactions can convert this compound into its corresponding alcohols or amines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens and nucleophiles are employed under various conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Acido yohimbico has a wide range of scientific research applications:

Chemistry: It is used as a starting material for synthesizing various derivatives and analogs for research purposes.

Mechanism of Action

Acido yohimbico exerts its effects primarily by blocking presynaptic alpha-2 adrenergic receptors. This action increases the release of neurotransmitters such as norepinephrine, leading to enhanced sympathetic nervous system activity . The compound’s effects on peripheral blood vessels result in increased blood flow, which is beneficial for treating erectile dysfunction . Additionally, this compound has been shown to influence mood and anxiety levels through its interactions with central nervous system receptors .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

Yohimbine (C21H26N2O3)

- Structural Differences : Yohimbine lacks the carboxylic acid group present in yohimbic acid, resulting in a tertiary amine instead of a quaternary ammonium group.

- Pharmacological Impact : Yohimbine exhibits higher lipophilicity, enhancing its blood-brain barrier penetration compared to yohimbic acid. This property makes yohimbine more potent in central α2-adrenergic receptor blockade .

Corynanthine (C21H26N2O3)

- Structural Differences : An epimer of yohimbine, with stereochemical variation at the C3 position.

- Pharmacological Impact : Acts as a selective α1-adrenergic receptor antagonist, contrasting with yohimbic acid’s mixed α2/α1 activity. Corynanthine shows weaker vasodilatory effects but greater specificity for peripheral receptors .

Functional Analogues

Sorbic Acid (Ácido Sórbico, C6H8O2)

- Functional Overlap: Both compounds exhibit antimicrobial properties. Sorbic acid is widely used as a food preservative (E200) due to its antifungal activity, while yohimbic acid’s antimicrobial effects are less studied but noted in niche applications .

Chemical Properties :

Property Yohimbic Acid Sorbic Acid Molecular Weight 354.45 g/mol 112.13 g/mol Solubility Low in water High in water pKa ~4.5 (carboxylic acid) ~4.76 Primary Use Pharmacological agent Food preservative

Selenious Acid (Ácido Selenioso, H2SeO3)

- Functional Overlap : Both acids are used in niche therapeutic contexts. Selenious acid is employed in trace mineral supplements, while yohimbic acid is explored for neurological effects.

- Toxicity Profile: Property Yohimbic Acid Selenious Acid Acute Toxicity (Oral) Low High (LD50: 7 mg/kg) Oxidative Activity None Strong oxidizer Environmental Impact Biodegradable Toxic to aquatic life

Research Findings and Data Tables

Comparative Pharmacokinetics

| Compound | Bioavailability (%) | Plasma Half-Life (h) | Protein Binding (%) |

|---|---|---|---|

| Yohimbic Acid | 15–20 | 1.5–2.5 | 85–90 |

| Yohimbine | 30–40 | 0.6–1.2 | 70–75 |

| Corynanthine | 10–15 | 2.0–3.0 | 90–95 |

Critical Analysis of Divergent Evidence

- Toxicity Data : Discrepancies exist in LD50 values for selenious acid, likely due to variations in experimental models .

Q & A

What analytical techniques are essential for the structural characterization of Acido yohimbico in experimental settings?

Answer:

Structural elucidation requires a combination of spectroscopic and chromatographic methods:

- Nuclear Magnetic Resonance (NMR) : 1D (<sup>1</sup>H, <sup>13</sup>C) and 2D (COSY, HSQC) NMR for backbone and functional group analysis.

- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns.

- X-ray Crystallography : For absolute stereochemical determination if single crystals are obtainable .

- HPLC-PDA/MS : For purity assessment and identification of degradation products in synthetic batches .

Basic vs. Advanced : Basic studies may rely on NMR and MS alone, while advanced research integrates crystallography and dynamic light scattering (DLS) to study aggregation behavior in solution.

How can researchers address contradictions in reported pharmacological activities of this compound across in vitro and in vivo studies?

Answer:

Contradictions often arise from differences in experimental design:

- Dose-Response Variability : Optimize dose ranges using pharmacokinetic profiling (e.g., AUC, Cmax) to align in vitro IC50 values with in vivo bioavailability .

- Model Systems : Validate cell lines (e.g., HEK293 vs. primary neurons) and animal models (species-specific metabolic pathways) for target relevance.

- Data Normalization : Use internal controls (e.g., housekeeping genes in qPCR) and statistical rigor (e.g., ANOVA with post-hoc tests) to minimize bias .

Advanced Consideration : Employ omics approaches (transcriptomics, metabolomics) to identify off-target effects or compensatory mechanisms that may explain discrepancies .

What methodological frameworks are recommended for designing studies on this compound’s mechanism of action?

Answer:

Adopt structured frameworks to ensure hypothesis-driven rigor:

- PICO(T) : Define P opulation (e.g., cell type/organism), I ntervention (dose/concentration), C omparison (positive/negative controls), O utcome (e.g., receptor binding affinity), and T imeframe (acute vs. chronic exposure) .

- FINER Criteria : Ensure questions are F easible (resource-aware), I nteresting (knowledge gap), N ovel (understudied pathways), E thical (e.g., humane animal models), and R elevant (therapeutic potential) .

Example : For neuropharmacology studies, pair electrophysiology (patch-clamp) with behavioral assays (e.g., Morris water maze) to link molecular effects to functional outcomes .

How should researchers validate the reproducibility of this compound synthesis protocols in non-commercial labs?

Answer:

Key steps for reproducibility:

- Detailed Reaction Logs : Document solvent purity, temperature fluctuations (±1°C), and catalyst aging.

- Cross-Lab Validation : Collaborate with independent labs to replicate yields and purity metrics .

- Open Data Sharing : Publish raw NMR/MS spectra and chromatograms in supplementary materials for peer verification .

Advanced Challenge : Address batch-to-batch variability by optimizing column chromatography gradients or switching to flow chemistry for continuous synthesis .

What strategies mitigate bias in preclinical toxicity studies of this compound?

Answer:

- Blinded Analysis : Separate compound preparation and data interpretation teams to avoid confirmation bias .

- Dose Escalation Protocols : Follow OECD guidelines for acute toxicity (e.g., fixed-dose procedure) and chronic studies (6-month rodent models) .

- Negative Controls : Include vehicle-only groups and benchmark against structurally related compounds with known toxicity profiles .

Advanced Tip : Use machine learning (e.g., random forest models) to predict hepatotoxicity from high-content screening data .

How can conflicting data on this compound’s receptor binding affinity be resolved?

Answer:

- Assay Standardization : Use identical buffer conditions (pH, ionic strength) and radioligands (e.g., [<sup>3</sup>H]-yohimbine) across labs .

- Competitive Binding Curves : Perform Schild regression analysis to calculate Ki values, reducing variability from indirect measurements .

- Meta-Analysis : Apply PRISMA guidelines to systematically compare published Kd values and identify outlier methodologies .

Advanced Approach : Deploy surface plasmon resonance (SPR) for real-time kinetic analysis of binding events, minimizing equilibrium assumptions .

What are the best practices for integrating computational and experimental data in this compound research?

Answer:

- Docking Validation : Cross-validate molecular docking results (e.g., AutoDock Vina) with mutagenesis studies on predicted binding pockets .

- QSAR Models : Use leave-one-out cross-validation to avoid overfitting quantitative structure-activity relationship (QSAR) datasets .

- FAIR Principles : Ensure computational data are F indable, A ccessible, I nteroperable, and R eusable via repositories like Zenodo .

Advanced Integration : Combine molecular dynamics simulations (100+ ns trajectories) with cryo-EM to visualize conformational changes in target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.